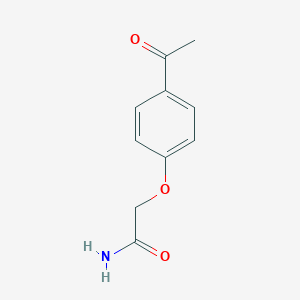

2-(4-Acetylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPYFCWDYCFXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354651 | |

| Record name | 2-(4-acetylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42017-88-9 | |

| Record name | 2-(4-acetylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Acetylphenoxy Acetamide and Its Analogs

Classical Synthetic Approaches

Classical synthetic methods for 2-(4-acetylphenoxy)acetamide and its analogs primarily involve well-established reactions such as esterification followed by hydrazide formation, and nucleophilic substitution reactions. These methods are valued for their reliability and the accessibility of starting materials.

Esterification and Hydrazide Formation Pathways leading to Acetohydrazide Intermediates

A common route to producing acetohydrazide intermediates, which are precursors to various heterocyclic compounds, begins with the esterification of a phenolic compound. For instance, 4-hydroxyacetophenone can be reacted with methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile (B52724). mdpi.com This reaction yields methyl 2-(4-acetylphenoxy)acetate. The subsequent step involves the treatment of this ester with hydrazine (B178648) hydrate. mdpi.comnih.gov This reaction, typically carried out in a solvent like methanol (B129727) at a controlled temperature, converts the ester group into a hydrazide, forming 2-(4-acetylphenoxy)acetohydrazide. mdpi.com This acetohydrazide is a key intermediate that can be further modified to create a variety of derivatives. mdpi.comnih.gov The synthesis of hydrazides can also be achieved directly from the corresponding carboxylic acid using hydrazine hydrate, sometimes under microwave irradiation to expedite the reaction. japtronline.commdpi.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 4-hydroxyacetophenone | Methyl bromoacetate | K₂CO₃, acetonitrile, reflux | Methyl 2-(4-acetylphenoxy)acetate | mdpi.com |

| Methyl 2-(4-acetylphenoxy)acetate | Hydrazine hydrate | Methanol, 0°C | 2-(4-Acetylphenoxy)acetohydrazide | mdpi.com |

| 2-(2-phenoxyphenyl) acetic acid | Thionyl chloride, ethanol (B145695), then hydrazine hydrate | Methanol | 2-(2-phenoxyphenyl) acetohydrazide | brieflands.com |

Nucleophilic Substitution Reactions: Formation via Reaction of 4-Hydroxyacetophenone Derivatives with Halogenated Acetamides

Nucleophilic substitution is a direct and widely used method for the synthesis of this compound and its analogs. This approach typically involves the reaction of a 4-hydroxyacetophenone derivative with a halogenated acetamide (B32628), such as 2-chloroacetamide (B119443). The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group of the phenol (B47542), making it a more potent nucleophile.

A common procedure involves reacting 4-hydroxyacetophenone with 2-chloroacetamide in a solvent like acetone, with potassium carbonate (K₂CO₃) acting as the base. chemrxiv.orgnih.gov The addition of a catalyst, such as potassium iodide (KI), can enhance the reaction rate. nih.gov This method allows for the direct formation of the ether linkage in the phenoxyacetamide structure. Similarly, N-substituted 2-chloroacetamides can be used to synthesize a variety of N-substituted phenoxyacetamide derivatives. nih.gov The reaction conditions, including the choice of solvent and base, can be optimized to improve the yield and purity of the desired product. chemrxiv.orgnih.govd-nb.info

Alkylation Reactions Utilizing Potassium Salts in Bis-acetamide Synthesis

The synthesis of bis-acetamide compounds, which contain two acetamide moieties linked together, can be achieved through alkylation reactions involving the potassium salts of hydroxyacetophenones. nih.gov In this method, a dihaloalkane or a similar bifunctional electrophile is reacted with two equivalents of the potassium salt of a hydroxyacetophenone. For example, the potassium salt of p-hydroxyacetophenone can be prepared by treating it with potassium hydroxide (B78521) in methanol. nih.gov This salt is then reacted with a bis(chloroacetamide) derivative, such as N,N′-(ethane-1,2-diyl)bis(2-chloroacetamide), in a solvent like dimethylformamide (DMF) under reflux conditions. nih.gov This results in the formation of a bis((acetylphenoxy)acetamide)alkane, where the two phenoxyacetamide units are connected by an alkyl chain. nih.gov This strategy allows for the construction of larger, more complex molecules with potential applications as ligands or in materials science.

Advanced Synthetic Strategies and Diversification

To access a wider range of structurally diverse and complex analogs of this compound, researchers have employed more advanced synthetic strategies. These include click chemistry for the efficient construction of triazole-containing derivatives and halogenation reactions for further functionalization of the core structure.

Click Chemistry Approaches in the Construction of Triazole-Containing Phenoxyacetamide Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing 1,2,3-triazole-containing phenoxyacetamide derivatives. nih.govuobaghdad.edu.iqbiointerfaceresearch.com This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for creating libraries of compounds for biological screening. nih.govnih.gov The general approach involves the reaction of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. uobaghdad.edu.iqbiointerfaceresearch.com

To synthesize triazole-containing phenoxyacetamide derivatives, a phenoxyacetamide core can be functionalized with either an azide or an alkyne group. For instance, a phenoxyacetic acid derivative can be converted to an azide, which is then reacted with a variety of terminal alkynes to generate a diverse set of triazole products. uobaghdad.edu.iq Alternatively, a propargyl ether of a phenol can be synthesized and then reacted with different azides. uobaghdad.edu.iq This modular approach allows for the rapid generation of a wide array of analogs with different substituents on the triazole ring and the phenoxyacetamide scaffold. nih.govnih.govpeerj.comtjnpr.org

| Alkyne | Azide | Catalyst/Conditions | Product Class | Reference |

| Propargyl ethers | Phenacyl azides | Copper(I) | 1,4-disubstituted 1,2,3-triazoles | uobaghdad.edu.iq |

| Terminal alkynes | Azido-sugars | Copper(I) | 1,2,3-triazole-substituted galactose derivatives | nih.gov |

| Functional organic alkynes | Functional organic azides | Copper(I) | 1,4-disubstituted 1,2,3-triazoles | biointerfaceresearch.com |

Halogenation Reactions (e.g., N-Bromosuccinimide Mediated Derivatization) for Further Functionalization

Halogenation reactions provide a means to introduce further functional handles onto the this compound scaffold, enabling subsequent modifications and the synthesis of more complex derivatives. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of aromatic compounds. wikipedia.orgmasterorganicchemistry.com

In the context of phenoxyacetamide derivatives, NBS can be used to brominate the aromatic ring of the phenoxy group. The regioselectivity of the bromination is influenced by the existing substituents on the ring and the reaction conditions. For electron-rich aromatic systems, such as phenols and their ethers, bromination with NBS often proceeds readily. wikipedia.org For example, reacting a bis((acetylphenoxy)acetamide)alkane with N-bromosuccinimide in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) in acetonitrile can lead to the bromination of the acetyl group's alpha position. acs.org This introduces a bromine atom that can serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the attachment of various other functional groups. acs.org

| Substrate | Reagent | Catalyst/Solvent | Product | Reference |

| 1,1′-(piperazine-1,4-diyl)bis(2-(4-acetylphenoxy)ethanone) | N-Bromosuccinimide | p-Toluenesulfonic acid / Acetonitrile | 1,1′-(piperazine-1,4-diyl)bis(2-bromo-2-(4-acetylphenoxy)ethanone) | acs.org |

| Electron-rich aromatic compounds | N-Bromosuccinimide | DMF | para-Brominated aromatic compounds | wikipedia.org |

| Hexanoyl chloride | N-Bromosuccinimide | Acid catalyst | Alpha-brominated hexanoyl chloride | wikipedia.org |

Molecular Hybridization Strategies Incorporating N-Arylacetamide Units into Heterocyclic Cores

Molecular hybridization is a prominent strategy in medicinal chemistry that combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced biological activity. acs.orgresearchgate.net The this compound scaffold serves as a versatile linker in this approach, connecting to various heterocyclic systems.

A common strategy involves the initial synthesis of 2-(4-acetylphenoxy)-N-arylacetamides, which are then modified to react with heterocyclic precursors. acs.org For instance, 2-(4-acetylphenoxy)-N-(aryl)acetamides can be condensed with thiosemicarbazide (B42300) and subsequently cyclized to form hybrid molecules containing a thiazole (B1198619) ring. acs.org Another method involves the bromination of the acetyl group on the phenoxy ring to create a reactive 2-(4-(2-bromoacetyl)phenoxy)-N-arylacetamide intermediate. acs.orgacs.org This intermediate can then be reacted with various heterocyclic thiols, such as 2-mercaptonicotinonitrile (B1308631) derivatives, to yield complex structures like thieno[2,3-b]pyridines linked to the N-arylacetamide core. acs.orgsemanticscholar.org

Researchers have successfully incorporated a range of heterocyclic cores using this hybridization approach. Examples include linking the this compound unit to thieno[2,3-b]pyridines, quinoxalines, and bis(1,2,4-triazolo[3,4-b] nih.govrsc.orgrsc.orgthiadiazines). acs.orgnih.gov The reaction to form thieno[2,3-b]pyridine (B153569) hybrids involves cyclization of intermediates in an ethanolic solution with a base like sodium ethoxide at reflux, affording yields between 81-84%. acs.org Similarly, the synthesis of bis(quinoxaline) derivatives from bromoacetylated precursors and o-phenylenediamines proceeds in good yields. nih.gov

Table 1: Examples of Molecular Hybridization with the this compound Scaffold

| Heterocyclic Core | Synthetic Precursor from Acetylphenoxyacetamide | Key Reagents/Conditions | Resulting Hybrid Structure | Reported Yield | Reference |

|---|---|---|---|---|---|

| Thieno[2,3-b]pyridine | 2-(4-(2-((3-cyano-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-arylacetamide | Ethanol, Sodium Ethoxide, Reflux | Thienopyridines linked to N-arylacetamide | 81-84% | acs.org |

| Thiazole | 2-(4-(1-(2-Carbamothioylhydrazineylidene)ethyl)phenoxy)-N-(aryl)acetamide | Cyclization reagents | Bis-thiazole connected to quinoxaline (B1680401) | Not specified | acs.org |

| Bis(1,2,4-triazolo[3,4-b] nih.govrsc.orgrsc.orgthiadiazine) | Bis(2-bromoacetyl)phenoxy)acetamides | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Bis(triazolothiadiazine) derivatives | Good yields | nih.gov |

| Bis(quinoxaline) | Bis(2-bromoacetyl)phenoxy)acetamides | o-phenylenediamine derivatives | Bis(quinoxaline) derivatives | Good yields | nih.gov |

Optimization of Reaction Conditions and Synthetic Yields

The efficiency of synthesizing this compound and its analogs is highly dependent on the careful optimization of reaction conditions, including the choice of solvents, catalysts, temperature, and reaction duration.

Influence of Solvents and Catalytic Systems on Reaction Efficiency

The selection of an appropriate solvent and catalyst is critical for maximizing the yield and purity of the final product. A variety of systems have been explored, ranging from traditional organic solvents to more environmentally friendly "green" alternatives.

In many reported syntheses, polar aprotic solvents are favored. The reaction of 4-hydroxyacetophenone with 2-chloro-N-arylacetamide derivatives to form the core structure proceeds effectively in boiling dimethylformamide (DMF). acs.org DMF, N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) are common choices for reactions involving p-hydroxyacetophenone under alkaline conditions. google.com For copper-catalyzed reactions, such as the arylation of nitriles to form N-arylacetamides, dichloromethane (B109758) (CH2Cl2) has been used, yielding the desired product in 85% after 2 hours at 80°C. nih.govrsc.orgrsc.org Ethanol is frequently used as a solvent for cyclization and substitution reactions, particularly when bases like sodium ethoxide or potassium carbonate are employed at reflux temperatures. acs.org

Catalytic systems are essential for many synthetic transformations. Copper-based catalysts are widely reported. nih.govrsc.orgrsc.org A screening of various copper salts (e.g., Cu(OTf)2, Cu(OAc)2, Cu2O, CuI) found that Cu(OTf)2 provided the highest yield (85%) for a model N-arylacetamide synthesis. nih.govrsc.orgrsc.org In a push for greener chemistry, recyclable copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used to promote the synthesis of N-arylacetamides in water at reflux, offering an environmentally benign protocol. dntb.gov.ua Palladium-based catalysts, such as [PdCl2(dppb)], have been used in the reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide, a related compound. mdpi.com In this case, the solvent composition itself, specifically the ratio of water to acetic acid, was found to strongly influence reaction conversion and selectivity. mdpi.com Some reactions can also proceed efficiently without a catalyst, such as the synthesis of acetanilides from anilines and acetic anhydride (B1165640) under solvent-free conditions. researchgate.net

Table 2: Effect of Different Solvent and Catalyst Systems

| Reaction Type | Solvent | Catalyst/Reagent | Outcome/Yield | Reference |

|---|---|---|---|---|

| N-Arylacetamide Synthesis | Dichloromethane (CH₂Cl₂) | Cu(OTf)₂, Cs₂CO₃ | 85% yield | nih.govrsc.orgrsc.org |

| N-Arylacetamide Synthesis | Water | CuFe₂O₄ Nanoparticles | Simple, efficient, environmentally benign | dntb.gov.ua |

| Core Synthesis | Dimethylformamide (DMF) | Potassium salt of 4-hydroxyacetophenone | Effective for forming the core structure | acs.orgepo.org |

| Cyclization | Ethanol | Sodium Ethoxide / Potassium Carbonate | High yields (81-84%) for thienopyridines | acs.org |

| Reductive Carbonylation | H₂O/Acetic Acid mixture | [PdCl₂(dppb)] | Conversion and selectivity highly dependent on H₂O/acid ratio | mdpi.com |

| Acetylation | Solvent-free | Acetic anhydride | Good yields, green synthesis | researchgate.net |

Temperature and Reaction Time Profile Studies for Target Compound Formation

Temperature and reaction time are interconnected parameters that must be fine-tuned to ensure complete reaction while minimizing the formation of by-products. The optimal conditions vary significantly depending on the specific synthetic route.

For the synthesis of N-arylacetamides via copper catalysis, a temperature of 80°C for 2 hours was found to be optimal. nih.govrsc.orgrsc.org In the preparation of N,N′-(butane-1,4-diyl)bis(this compound), the reaction was carried out to produce colorless crystals with a 62% yield, melting at 185-187 °C. nih.gov The synthesis of related ester precursors, such as methyl 2-(4-acetylphenoxy)propanoate, required heating at 80-90°C for 4 hours in DMF. epo.org

Some synthetic steps require more prolonged heating. For example, an etherification reaction to produce an analog was conducted at 80–90°C for 12 hours in DMF with potassium carbonate. In contrast, other procedures are significantly shorter. A patent for a related synthesis describes a reaction of p-hydroxyacetophenone with 2-bromo-2-methylpropanamide (B1266605) being stirred for 5 hours at a mild temperature of 15-25°C, followed by a subsequent step at 45-50°C for 1 hour. google.com The cyclization step to form thieno[2,3-b]pyridine hybrids is typically conducted at the reflux temperature of ethanol for 2 hours. acs.org These examples highlight the absence of a single universal temperature or time profile; instead, these parameters must be empirically optimized for each specific transformation.

Table 3: Temperature and Time Profiles for Synthesis of this compound and Analogs

| Synthetic Step | Temperature | Reaction Time | Solvent/Catalyst System | Reference |

|---|---|---|---|---|

| Copper-catalyzed N-arylation | 80°C | 2 hours | CH₂Cl₂, Cu(OTf)₂ | nih.govrsc.orgrsc.org |

| Ester precursor synthesis | 80-90°C | 4 hours | DMF | epo.org |

| Etherification of an analog | 80-90°C | 12 hours | DMF, K₂CO₃ | |

| Thienopyridine cyclization | Reflux | 2 hours | Ethanol, NaOEt | acs.org |

| Amide formation (Step 1) | 15-25°C | 5 hours | DMA, NaOH | google.com |

| Rearrangement (Step 2) | 45-50°C | 1 hour | DMA, NaOH | google.com |

Spectroscopic and Structural Characterization of 2 4 Acetylphenoxy Acetamide Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the transitions between these vibrational energy levels, providing a molecular fingerprint based on the types of chemical bonds and their environment.

Infrared (IR) Spectroscopic Signatures of Key Functional Groups (e.g., N-H, C=O, C=C)

Infrared spectroscopy is instrumental in identifying the key functional groups within the 2-(4-acetylphenoxy)acetamide framework. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of characteristic bonds. Analysis of various derivatives reveals consistent patterns for the N-H, carbonyl (C=O), and aromatic carbon-carbon (C=C) bonds.

The N-H stretching vibration of the secondary amide group typically appears as a sharp to broad band in the region of 3464–3290 cm⁻¹. For instance, in 2-(4-((4-acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide, this peak is observed at 3300 cm⁻¹. tandfonline.com The position and sharpness of this band can be influenced by hydrogen bonding.

The carbonyl (C=O) groups are strong absorbers in the IR spectrum. The this compound structure features two distinct C=O groups: the acetyl ketone and the amide carbonyl. This often results in two separate absorption bands. In derivatives, these bands are typically found in the range of 1710–1643 cm⁻¹. For example, N,N′-(ethane-1,2-diyl)bis(this compound) shows a broad absorption at 1666 cm⁻¹ for both carbonyl groups. sns.it In other derivatives, two distinct peaks are resolved, such as in 2-(4-((4-acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide, which displays peaks at 1710 cm⁻¹ and 1680 cm⁻¹. tandfonline.com

The aromatic C=C stretching vibrations from the phenoxy ring are typically observed in the 1600–1540 cm⁻¹ region. These bands confirm the presence of the aromatic system within the molecular structure. tandfonline.com

Table 1: Characteristic Infrared (IR) Absorption Bands for Key Functional Groups in this compound Derivatives

| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(2-fluorophenyl)acetamide | 3300 | 1705, 1670 | 1550 | tandfonline.com |

| 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(4-nitrophenyl)acetamide | 3325 | 1710, 1680 | 1580 | tandfonline.com |

| 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(3,4-dichlorophenyl)acetamide | 3325 | 1705, 1670 | 1540 | tandfonline.com |

| 2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide | 3460 | 1674, 1643 | - | ijrte.orgmdpi.com |

| N-(4-Chlorophenyl)-2-(4-(2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)acetamide | 3464 | 1670, 1658 | - | ijrte.orgmdpi.com |

| N,N′-(Ethane-1,2-diyl)bis(this compound) | 3286 | 1666 | - | sns.it |

Raman Spectroscopy for Complementary Vibrational Mode Assignments

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy measures absorption, Raman spectroscopy detects the change in the energy of scattered photons. A key principle is the rule of mutual exclusion, which states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. For non-centrosymmetric molecules, some vibrations may be active in both. americanpharmaceuticalreview.com This makes Raman a crucial complementary technique to IR for a complete vibrational analysis.

Specific Raman spectral data for this compound is not widely published; however, analysis of related structures like acetamide (B32628) and acetophenone (B1666503) derivatives provides insight into the expected Raman signatures. tandfonline.comijrte.org Generally, non-polar bonds and symmetric vibrations produce strong Raman signals. Therefore, the aromatic C=C ring stretching vibrations are expected to be prominent in the Raman spectrum. americanpharmaceuticalreview.com The C=O stretching vibrations are also Raman active and would appear in a similar region to the IR spectrum, though their relative intensities may differ. sns.it The N-H stretching mode is also observable in Raman spectra. By comparing the IR and Raman spectra, a more definitive assignment of all vibrational modes can be achieved, aiding in the detailed structural characterization of this compound derivatives. americanpharmaceuticalreview.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Multiplicity Patterns

¹H NMR spectroscopy provides detailed information about the number, environment, and neighboring protons for all hydrogen atoms in a molecule. In this compound derivatives, several characteristic signals are observed.

The amide N-H proton typically appears as a singlet or a triplet (if coupled to an adjacent CH₂) group, significantly downfield in the range of δ 8.22–10.85 ppm. tandfonline.comsns.itijrte.org The exact chemical shift is sensitive to the solvent and concentration due to hydrogen bonding effects.

The aromatic protons of the para-substituted phenoxy ring appear as two distinct doublets, a characteristic AA'BB' system. The protons ortho to the acetyl group typically resonate further downfield (around δ 7.90–8.15 ppm) compared to the protons ortho to the ether linkage (around δ 7.03–7.17 ppm) due to the electron-withdrawing nature of the acetyl group. tandfonline.comsns.itijrte.org

The methylene (B1212753) protons of the O-CH₂-C=O group resonate as a singlet at approximately δ 4.55–5.28 ppm. tandfonline.comsns.itijrte.org The methyl protons of the acetyl group (CH₃-C=O) appear as a sharp singlet further upfield, typically around δ 2.43–2.54 ppm. tandfonline.comijrte.org

Table 2: Representative ¹H NMR Spectral Data for this compound Derivatives (in DMSO-d₆)

| Compound Name | Amide N-H (δ, ppm) | Aromatic H (δ, ppm) | O-CH₂ (δ, ppm) | Acetyl CH₃ (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(2-fluorophenyl)acetamide | 10.29 (s) | 7.13–7.25 (m, 5H), 7.86–7.89 (m, 1H), 7.91 (d, 2H) | 5.24 (s) | 2.48 (s) | tandfonline.com |

| 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(3,4-dichlorophenyl)acetamide | 10.85 (s) | 7.17 (d, 2H), 7.45–7.60 (m, 2H), 7.93–7.95 (m, 3H) | 5.28 (s) | 2.54 (s) | tandfonline.com |

| 2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide | 10.07 (s) | 7.12–7.54 (m, 9H), 7.79–7.81 (m, 3H), 8.11 (d, 2H) | 4.94 (s) | 2.51 (s) | ijrte.orgmdpi.com |

| N,N′-(Ethane-1,2-diyl)bis(this compound) | 8.22 (br s) | 7.03 (d, 4H), 7.90 (d, 4H) | 4.55 (s) | 2.49 (s) | sns.it |

Carbon-13 NMR (¹³C NMR) Spectral Data Interpretation

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it offers a distinct signal for each unique carbon atom.

In derivatives of this compound, the carbonyl carbons are the most deshielded, appearing far downfield. The ketonic carbonyl (C=O) carbon is typically found around δ 192–197 ppm, while the amide carbonyl carbon resonates at approximately δ 162–167 ppm. researchgate.net

The aromatic carbons show signals in the range of δ 114–163 ppm. The carbon atom attached to the ether oxygen (C-O) is typically found around δ 162 ppm, while the carbon bearing the acetyl group is observed near δ 130-131 ppm. The other aromatic carbons appear at distinct chemical shifts based on their substitution. mdpi.comresearchgate.net

The aliphatic carbons appear at higher field. The methylene carbon of the O-CH₂ group resonates around δ 61–67 ppm, and the methyl carbon of the acetyl group gives a signal in the region of δ 26–27 ppm. mdpi.comresearchgate.net

Table 3: Representative ¹³C NMR Spectral Data for this compound Derivatives (in DMSO-d₆) | Compound Name | Acetyl C=O (δ, ppm) | Amide C=O (δ, ppm) | Aromatic C (δ, ppm) | O-CH₂ (δ, ppm) | Acetyl CH₃ (δ, ppm) | Reference | |---|---|---|---|---|---| | 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(4-nitrophenyl)acetamide | 192.06 | 163.33 | 115.21-161.96 | 61.95 | 27.31 | researchgate.net | | 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-Yl)-N-(3,4-dichlorophenyl)acetamide | 197.09 | 165.25 | 114.98-162.30 | 61.70 | 26.88 | researchgate.net | | 2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide | 188.0 | 166.4 | 103.4-162.0 | 67.0 | - | mdpi.com |

Fluorine-19 NMR (¹⁹F NMR) for Halogenated Derivatives

For derivatives containing fluorine, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR. nih.gov This makes ¹⁹F NMR ideal for detecting subtle structural and electronic changes.

In the case of 2-(4-((4-acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide, the fluorine atom on the phenyl ring provides a unique spectral handle. The ¹⁹F NMR spectrum shows a multiplet for the single fluorine atom in the range of δ -124.75 to -124.69 ppm. researchgate.net The precise chemical shift and coupling patterns can confirm the position of the fluorine substituent on the aromatic ring and report on its interactions within the molecule. This technique is invaluable for verifying the structure of fluorinated drug candidates and for studying their interactions with biological targets. libretexts.orgnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq In the analysis of this compound derivatives, it serves two primary purposes: confirming the molecular weight of newly synthesized compounds and elucidating their chemical structure through the analysis of fragmentation patterns. uomustansiriyah.edu.iqbasicmedicalkey.com

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for providing highly accurate mass measurements, which allows for the unambiguous determination of elemental compositions. bamu.ac.in For various derivatives of this compound, mass spectrometry has been successfully employed to confirm their molecular structures by matching the observed molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) with the calculated theoretical mass. acs.org

The process involves ionizing the sample molecules, which can be achieved through various methods such as Electron Impact (EI) or softer ionization techniques like Electrospray Ionization (ESI). uomustansiriyah.edu.iqbasicmedicalkey.com Under high-energy EI conditions, the molecule not only ionizes but also breaks apart into characteristic fragment ions. basicmedicalkey.com The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and various fragment peaks. The analysis of these fragments provides valuable information about the molecule's structural components. uomustansiriyah.edu.iq

Common fragmentation pathways for compounds like this compound derivatives could involve cleavage at the ether linkage, loss of the acetamide side chain, or fragmentation of the acetyl group. For instance, in the mass spectrum of a related derivative, 2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide, the molecular ion peak (M⁺) was observed at m/z 589, confirming its molecular weight. acs.org Similarly, for 2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide, the molecular ion was detected at m/z 569. acs.org

The table below summarizes predicted mass spectrometry data for a derivative, showcasing the types of adducts that can be observed.

| Adduct | Predicted m/z for 2-(4-acetylphenoxy)-N-cyclopentylacetamide |

| [M+H]⁺ | 262.14378 |

| [M+Na]⁺ | 284.12572 |

| [M+K]⁺ | 300.09966 |

| [M+NH₄]⁺ | 279.17032 |

| [M-H]⁻ | 260.12922 |

| Data sourced from predicted values. uni.lu |

X-ray Crystallography and Solid-State Structural Elucidation

For novel this compound derivatives, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structure confirmation. The technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular and crystal structure can be built. mdpi.com

Hydrogen bonds are crucial non-covalent interactions that play a significant role in dictating the conformation of molecules and their packing in the crystal. byjus.comrsc.org The acetamide group in this compound derivatives contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.net

X-ray crystallography allows for the precise measurement of the distances and angles between atoms, making it possible to identify and characterize both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. mdpi.comresearchgate.net

Intramolecular Hydrogen Bonding: This type of bonding occurs when a hydrogen atom bonds to an acceptor atom within the same molecule, often leading to the formation of a stable ring-like structure. mdpi.combyjus.com This can significantly influence the molecule's conformation.

Intermolecular Hydrogen Bonding: These bonds link adjacent molecules together. byjus.com In the solid state, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O=C). These interactions often lead to the formation of extended chains, sheets, or more complex three-dimensional networks that stabilize the crystal structure. researchgate.net The ether oxygen and the acetyl oxygen in the phenoxy group can also act as hydrogen bond acceptors.

The detailed analysis of these hydrogen-bonding networks is essential for understanding the supramolecular chemistry of these compounds and can influence physical properties such as melting point and solubility.

The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation around single bonds. The specific conformation adopted by a this compound derivative in the solid state is determined by a combination of intramolecular steric effects and intermolecular packing forces, including hydrogen bonds and van der Waals interactions. researchgate.net

X-ray crystallography provides the torsional angles that define the molecule's shape. For example, it can reveal the orientation of the acetamide group relative to the phenoxy ring and the planarity of different parts of the molecule.

Crystal packing describes how individual molecules are arranged to fill space in the crystal lattice. This arrangement aims to maximize favorable intermolecular interactions and achieve the most stable, low-energy state. The analysis of crystal packing reveals how molecules self-assemble in the solid state, identifying common structural motifs, such as dimers, chains, or layers, which are often held together by the hydrogen-bonding networks discussed previously.

Computational and Theoretical Investigations of 2 4 Acetylphenoxy Acetamide Scaffolds

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern drug design, offering a lens into the electronic behavior of molecules. For the 2-(4-acetylphenoxy)acetamide scaffold, these methods can predict its three-dimensional structure, charge distribution, and orbital energies, all of which dictate its chemical reactivity and potential for intermolecular interactions.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govacs.org It is frequently employed to determine the optimized geometry and ground state properties of molecules. In a typical DFT study, the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is used to perform calculations. acs.orgeurjchem.com For acetamide (B32628) derivatives, these calculations provide precise values for bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. This structural information is the first step in understanding how the molecule will interact with other molecules, including biological receptors. While specific DFT data for the parent this compound is not extensively published, studies on analogous compounds like N-phenylacetamide derivatives and acetophenone (B1666503) derivatives are common, providing a reliable framework for understanding its likely structural and electronic characteristics. nih.govtandfonline.comchemrevlett.com

Application of Semi-Empirical Methods (e.g., AM1) for Charge Density and Energetic Analysis

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster computational alternative to ab initio methods like DFT for analyzing molecular properties. mpg.descirp.org These methods incorporate empirical parameters to simplify complex calculations, making them suitable for screening large numbers of molecules. scirp.orgscielo.br AM1 can be used to calculate heats of formation, dipole moments, and charge densities, providing valuable energetic and electronic data. scielo.br For a scaffold like this compound, AM1 calculations can offer initial insights into its charge distribution and energetic stability, guiding further, more computationally intensive studies. While less accurate than DFT, AM1's efficiency makes it a valuable tool in the early stages of computational drug design. mpg.descielo.br

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netossila.com The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. ossila.comresearchgate.net This analysis is critical for predicting how a molecule might participate in chemical reactions, including interactions with biological targets. For acetamide derivatives, a smaller HOMO-LUMO gap suggests higher reactivity and potential for stronger interactions within a biological system. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy corresponds to a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Characterizes chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. tandfonline.comsemanticscholar.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions indicate positive electrostatic potential, identifying sites prone to nucleophilic attack (e.g., hydrogen atoms). tandfonline.comresearchgate.net For the this compound scaffold, an MEP map would reveal the nucleophilic character of the carbonyl oxygen atoms and the electrophilic nature of the amide hydrogen, providing crucial insights into potential hydrogen bonding and other non-covalent interactions with a receptor. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C=O) | ~50-70 | Resonance stabilization of the amide bond. |

| LP(2) O (ether) | σ(C-C)arom | ~5-10 | Hyperconjugation involving the ether oxygen and the aromatic ring. |

| σ(C-H) | σ*(C-C) | ~2-5 | Standard σ-bond hyperconjugation. |

Molecular Docking Studies and Predictive Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

While docking studies on the parent this compound are not prominent, numerous studies have investigated its derivatives, demonstrating the value of this scaffold. Derivatives incorporating this moiety have been synthesized and evaluated as potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. nih.govmdpi.comsemanticscholar.org Docking simulations of these derivatives into the InhA active site have revealed key binding interactions, such as hydrogen bonds with amino acid residues like TYR158 and MET199, and hydrophobic interactions within the binding pocket. nih.govmdpi.com

In other studies, derivatives of this compound have been docked against different bacterial targets, such as DNA gyrase, to explore their potential as antimicrobial agents. bamu.ac.in These computational predictions help to rationalize the observed biological activities and guide the design of new analogues with improved potency and selectivity. bamu.ac.innih.gov

| Derivative Class | Target Protein | Target Organism | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| Acetophenone-1,2,3-Triazoles | Enoyl-Acyl Carrier Protein Reductase (InhA) | Mycobacterium tuberculosis | Compounds showed high inhibitory activity (IC50 in nanomolar range). Docking revealed hydrogen bonding and hydrophobic interactions with the active site. | nih.govmdpi.com |

| Bis-thiazoles | Dihydrofolate reductase, Tyrosyl-tRNA synthetase | Bacteria (e.g., Staphylococcus aureus) | Docking studies were used to rationalize antibacterial activity against specific bacterial proteins. | nih.gov |

| Triazolyl-N-phenylacetamides | DNA Gyrase Subunit B | Bacteria (e.g., E. coli, S. aureus) | The most active compounds were docked to understand the molecular mechanism and guide further SAR studies. | bamu.ac.in |

| Pyridine variants of benzoyl-phenoxy-acetamide | Glioblastoma targets | Human | Computational modeling predicted high cytotoxicity and brain tumor penetration, linking HOMO/LUMO energies to binding ability. | nih.gov |

Prediction of Ligand-Protein Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives of the this compound scaffold, docking studies have been crucial in estimating their inhibitory potential and guiding their synthesis.

In a notable study, a series of novel 1,2,3-triazole derivatives incorporating the this compound motif were designed and evaluated as potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid synthesis and a validated target for anti-tuberculosis drugs. mdpi.comnih.gov Molecular docking simulations predicted favorable binding energies for these compounds within the InhA active site. For instance, the most promising compounds (9, 10, and 14) exhibited docking scores of -8.9, -8.7, and -9.3 kcal/mol, respectively. nih.gov These theoretical predictions correlated well with experimental data, where the compounds demonstrated potent inhibitory activity. All synthesized inhibitors in this series showed complete inhibition of the InhA enzyme at a 10 µM concentration. mdpi.comsemanticscholar.org Specifically, compounds 9 , 10 , and 14 were identified as the most powerful InhA inhibitors with IC50 values of 0.005 µM, 0.008 µM, and 0.002 µM, respectively, significantly outperforming the standard drug Rifampicin (IC50 of 8.5 µM). mdpi.comsemanticscholar.org

The binding mode analysis revealed that these ligands occupy the same binding pocket as the natural substrate, positioning themselves to interact with key residues and the NAD+ cofactor. The 2-(4-acetylphenoxy) portion of the scaffold consistently oriented itself within the active site to facilitate these crucial interactions.

| Compound | Structure | Docking Score (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| 9 (2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide) |  | -8.9 | 0.005 |

| 10 (2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide) |  | -8.7 | 0.008 |

| 14 (2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)acetamide) |  | -9.3 | 0.002 |

| 11 (2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3,4-dichlorophenyl)acetamide) |  | - | - |

| 12 (2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chloro-2-fluorophenyl)acetamide) |  | - | - |

| 13 (2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide) |  | - | 0.084 |

Identification of Key Amino Acid Residues Involved in Molecular Recognition

A critical outcome of computational studies is the identification of specific amino acid residues that are essential for ligand binding and molecular recognition. rsc.orgrsc.orgbiorxiv.org For the this compound derivatives targeting the InhA enzyme, molecular docking simulations successfully pinpointed several key residues within the active site.

The primary amino acid residues identified as crucial for the interaction with this scaffold are Met98 and Met103. mdpi.comnih.gov These residues play a significant role in anchoring the ligands within the binding pocket. For example, simulations showed that the triazole ring of compound 9 forms a hydrophobic bond with Met98, while also forming a hydrogen bond with Met103. nih.gov Similarly, compound 14 was predicted to interact hydrophobically with Met98 via its 4-methoxy benzyl (B1604629) ring, and its acetamide nitrogen forms a hydrogen bond with Met103. nih.gov

In contrast, compounds that showed lower in vitro activity, such as 11 , 12 , and 13 , were predicted to have no significant interactions with Met103 and Met161, which may account for their reduced potency. mdpi.com This highlights the importance of these specific residues in the molecular recognition of this class of inhibitors. In other contexts, such as phenoxy derivatives targeting different enzymes, the phenoxy moiety itself has been identified as responsible for interactions with residues in the hinge region of kinases. mdpi.com

Elucidation of Specific Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic contacts)

Beyond identifying key residues, computational analyses provide a detailed picture of the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic contacts. derangedphysiology.combiorxiv.org These interactions are the basis of molecular recognition and binding affinity. derangedphysiology.com

For the this compound-based InhA inhibitors, a combination of hydrogen bonds and hydrophobic interactions was found to be essential for their potent activity.

Hydrogen Bonding: Hydrogen bonds, which are strong dipole-dipole interactions, are critical for the specificity of binding. derangedphysiology.com Compound 10 , for instance, was shown to form a hydrogen bond (3.25 Å) between its triazole ring and the residue Met98. nih.gov The acetamide nitrogen of compound 14 also formed a hydrogen bond (3.83 Å) with Met103. nih.gov In compounds 11 and 12 , the acetamide oxygen was predicted to form hydrogen bonds with the receptor. mdpi.com

Hydrophobic Interactions: These interactions, driven by the tendency of nonpolar surfaces to associate in an aqueous environment, are a major driving force in drug-receptor binding. biorxiv.org The docking studies revealed extensive hydrophobic contacts between the ligands and the protein. The triazole ring of compound 9 established a hydrophobic bond (3.86 Å) with Met98. nih.gov The 4-methoxy benzyl ring of compound 14 also engaged in a hydrophobic interaction (4.59 Å) with Met98. nih.gov The phenoxy moiety, a common feature in these derivatives, is often involved in significant hydrophobic interactions within protein binding sites. mdpi.com

| Compound | Interacting Residue | Interaction Type | Distance (Å) | Interacting Ligand Moiety |

|---|---|---|---|---|

| 9 | Met98 | Hydrophobic | 3.86 | Triazole ring |

| Met103 | Hydrogen Bond | 4.15 | Triazole ring | |

| 10 | Met98 | Hydrogen Bond | 3.25 | Triazole ring |

| 14 | Met98 | Hydrophobic | 4.59 | 4-methoxy benzyl ring |

| Met103 | Hydrogen Bond | 3.83 | Acetamide nitrogen | |

| 11 | - | Hydrogen Bond | 3.12 | Acetamide oxygen |

| 12 | - | Hydrogen Bond | 3.12 | Acetamide oxygen |

| 13 | Met98 | Hydrophobic | 4.09 | Triazole ring |

Structure-Based Drug Design Principles Applied to this compound Derivatives

The insights gained from computational investigations directly inform structure-based drug design (SBDD), a rational approach to developing new therapeutic agents. By understanding the binding modes and key interactions of the this compound scaffold, chemists can strategically modify the molecule to enhance its affinity and selectivity for the target protein.

The development of the InhA inhibitors is a clear example of SBDD. The initial design linked the 2-(4-acetylphenoxy) core to a 1,2,3-triazole ring and various aryl acetamide groups. mdpi.comnih.gov The docking results, which highlighted the importance of interactions with residues like Met98 and Met103, provided a roadmap for optimization. nih.gov For instance, the discovery that different substitutions on the N-phenylacetamide moiety could modulate the interactions and, consequently, the inhibitory activity, allows for targeted synthesis of new analogues.

The design process often involves identifying a "privileged" scaffold, like the phenoxy acetamide group, which consistently demonstrates favorable binding properties across different targets. mdpi.com The SBDD approach then focuses on decorating this core with different functional groups to fine-tune interactions. By adding or modifying groups that can form specific hydrogen bonds or enhance hydrophobic contacts with key pockets in the enzyme's active site, the potency of the lead compound can be systematically improved. The high potency of compounds 9 , 10 , and 14 validates this strategy, showing how the this compound scaffold can be effectively utilized as a foundation for designing powerful enzyme inhibitors. mdpi.comsemanticscholar.org

Structure Activity Relationship Sar Studies of 2 4 Acetylphenoxy Acetamide Derivatives

Impact of Systematic Structural Modifications on Biological Activity

Systematic modification of the 2-(4-acetylphenoxy)acetamide scaffold has been a key strategy for developing novel therapeutic agents. The molecule can be broadly divided into three key regions for modification: the phenoxy ring, the acetamide (B32628) nitrogen, and the linker connecting them.

The phenoxy ring, particularly the acetyl group at the para-position, is a critical component for the biological activity of these compounds. Modifications on this ring have profound effects on the molecule's potency and function.

Research has shown that the nature and position of substituents on the phenoxy ring are pivotal. For instance, studies on 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs found that derivatives containing a halogen on the phenoxy ring exhibited enhanced anti-inflammatory activity. nih.gov In contrast, derivatives bearing a nitro group showed promising anti-cancer, anti-inflammatory, and analgesic properties. nih.gov

In the context of antitubercular and antimalarial activities, the substitution pattern on the phenoxy group was found to be crucial. One study identified that a 4-fluorophenoxy moiety was essential for potent activity against both Mycobacterium tuberculosis and malarial parasites. nih.gov Another study focusing on different targets highlighted the importance of a 2-amidophenoxy moiety for high activity. nih.gov The 4-acetylphenoxy moiety itself has been identified as a feature in compounds with notable activity against various cancer cell lines. mdpi.com

Further SAR studies on inhibitors of the Integrated Stress Response (ISRIB) revealed that while substitutions on the aryl ring were explored, a focus on a meta/para substitution pattern yielded analogues with significantly improved potencies. ucsf.edu For example, introducing a meta-substituent (like chloro, fluoro, or methyl) in addition to a para-chloro group resulted in compounds with nanomolar efficacy. ucsf.edu

| Substituent | Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Halogen (e.g., Chloro) | - | Enhanced anti-inflammatory activity | nih.gov |

| Nitro | - | Good anti-cancer, anti-inflammatory, and analgesic activities | nih.gov |

| Fluoro | 4-position | Crucial for antimalarial and antituberculosis activity | nih.gov |

| Amido | 2-position | High activity (target-specific) | nih.gov |

| Acetyl | 4-position | Activity against prostate, lung, and leukemia cancer cell lines | mdpi.com |

| Chloro, Fluoro, Methyl | 3-position (in context of 4-chloro) | Superior potency as ISRIB inhibitors | ucsf.edu |

Modifications at the acetamide nitrogen, often involving the introduction of various aryl or heterocyclic groups, play a significant role in determining the compound's biological profile. These N-substituents can influence target binding, selectivity, and pharmacokinetic properties.

In a series of novel dichloroacetophenone-based PDHK1 inhibitors, substitution at the acetamide nitrogen with a phenyl ring was explored. The introduction of a chlorine atom at the 4-position of this N-phenyl ring significantly promoted inhibitory activity. dovepress.com Conversely, other functional groups at the same position, including methoxy (B1213986), methyl, cyano, amido, and acetylamino, led to a marked decrease in inhibitory activity compared to the chloro-substituted analog. dovepress.com

In another study, N-phenylacetamide sulphonamides were synthesized, revealing that an N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide derivative exhibited strong analgesic activity, comparable or even superior to paracetamol. nih.gov This highlights how complex sulfonamide moieties can be successfully incorporated at this position to achieve specific therapeutic effects.

The synthesis of 2-(4-acetylphenoxy)-N-(aryl)acetamides where the aryl group is part of a larger heterocyclic system, such as quinoxaline (B1680401), has also been reported. windows.netacs.org The biological activity of these complex hybrids was found to be dependent on the nature and structure of the N-aryl component. windows.netacs.org

| N-Substituent | Resulting Compound Type | Observed Biological Activity / Effect | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Dichloroacetophenone derivative | Significant promotion of PDHK1 inhibitory activity | dovepress.com |

| 4-Methoxyphenyl | Dichloroacetophenone derivative | Decreased PDHK1 inhibitory activity | dovepress.com |

| 4-Methylphenyl | Dichloroacetophenone derivative | Decreased PDHK1 inhibitory activity | dovepress.com |

| 4-Cyanophenyl | Dichloroacetophenone derivative | Decreased PDHK1 inhibitory activity | dovepress.com |

| 4-Acetamidophenyl | Dichloroacetophenone derivative | Decreased PDHK1 inhibitory activity | dovepress.com |

| (4-Methyl-1-piperazinyl)sulfonyl]phenyl | N-phenylacetamide sulphonamide | Good analgesic activity, superior to paracetamol | nih.gov |

| Quinoxaline | N-arylacetamide hybrid | Promising antibacterial efficacy | windows.net |

The linker connecting the phenoxy ring and the acetamide group, typically an -O-CH2- unit, is critical for the spatial orientation of the two ends of the molecule. Changes in linker length, rigidity, and composition can dramatically affect biological performance.

In studies of ISRIB analogues, the central core or linker was shown to be crucial for properly orienting the two arylglycolamide side chains. ucsf.edu A comparison of compounds with a central cyclobutane (B1203170) core versus those with acyclic linkers of four or three carbons revealed a clear preference for a cyclic core. ucsf.edu Among acyclic linkers, a four-carbon spacing was superior to a three-carbon one. ucsf.edu This suggests an optimal distance and conformational rigidity are required for potent activity. Forcing the side chains further apart, for instance by using an alkynyl spacer, resulted in a complete loss of measurable activity. ucsf.edu

Furthermore, the core this compound structure has been used as a precursor to synthesize much larger, complex hybrid molecules. For example, it has been incorporated into bis-thiazole structures connected to a quinoxaline or thienothiophene core. windows.netacs.org In these derivatives, the location of the bis-thiazole moiety relative to the quinoxaline core had a significant influence on antibacterial activity. windows.net Derivatives where the bis-thiazoles were closer to the quinoxaline core showed promising efficacy against S. aureus and E. coli. windows.net

Identification of Essential Pharmacophoric Features for Desired Bioactivities

Based on extensive SAR studies, a general pharmacophore model for this compound derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The Phenoxy Group : The phenoxy moiety is consistently identified as a crucial component of the pharmacophore. nih.gov It often engages in hydrophobic interactions within the target's binding site. nih.gov

The Ether Oxygen : The oxygen atom of the phenoxy ether linkage is thought to play a role in ensuring the optimal spatial arrangement of the phenyl ring at the binding site, rather than being directly involved in interactions itself. nih.gov

The Acetamide Moiety : The acetamide group is a common feature in many biologically active compounds, including analgesics, and provides key hydrogen bonding capabilities. nih.gov

Substituents on the Aryl Rings : Specific substitution patterns are critical for potency and selectivity. A substituent at the para-position of the phenoxy ring (such as the acetyl group) and specific substitutions on the N-aryl ring are often required for high-affinity binding. mdpi.comdovepress.com For example, electron-withdrawing groups like halogens on the N-phenyl ring can enhance activity in certain contexts. dovepress.com

Defined Spatial Orientation : The linker's length and rigidity are paramount. SAR data indicates that a specific distance and conformational restriction between the two aromatic ends of the molecule are necessary for optimal interaction with the biological target. ucsf.edu

Correlation of Computational Predictions with Empirical Structure-Activity Data

Computational methods, particularly molecular docking, have become indispensable tools for understanding the SAR of this compound derivatives. These techniques allow researchers to visualize how a molecule might bind to its protein target, providing a rational basis for observed biological activities and guiding the design of new, more potent analogues.

In the development of novel antibacterial agents, molecular docking was used to investigate the interaction of bis-thiazole hybrids derived from this compound with bacterial dihydrofolate reductase. windows.net The computational results provided a three-dimensional model of the binding, helping to explain the promising efficacy of certain derivatives. windows.net

Similarly, in the design of PDHK1 inhibitors, molecular modeling was used to postulate the binding mode of a hit compound within the enzyme's allosteric pocket. dovepress.com This computational insight guided the subsequent synthesis and SAR study of novel analogues, leading to the discovery of a potent dichloroacetophenone biphenylsulfone ether scaffold. dovepress.com

Molecular docking studies have also been used to explain the role of the phenoxy moiety. In one case, docking revealed that the phenoxy group was responsible for key hydrophobic interactions within the binding site of Bruton's tyrosine kinase (BTK). nih.gov This computational finding supported the empirical observation that the phenoxy group was a critical feature for the inhibitory potential of the tested compounds. nih.gov The strong correlation between these computational predictions and the empirical data from biological assays validates the proposed binding modes and provides a powerful platform for the rational design of future derivatives.

In Vitro Biological Evaluation and Mechanistic Investigations of 2 4 Acetylphenoxy Acetamide and Analogs

Antimicrobial Activity Profiling

The antimicrobial efficacy of 2-(4-Acetylphenoxy)acetamide and its derivatives has been assessed against a panel of clinically relevant bacterial and fungal strains. These studies are fundamental in defining the breadth of their antimicrobial action and identifying potential therapeutic applications.

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Similarly, research on other acetamide (B32628) derivatives has shown promising results. For example, certain sulfonamide derivatives displayed antibacterial activity against Staphylococcus aureus, with MIC values ranging from 64 to 512 μg/ml. researchgate.net In studies concerning natural compounds, 2,4-Diacetylphloroglucinol, a metabolite from Pseudomonas sp., demonstrated bacteriolytic activity against methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 1 microg/ml. nih.gov

The following table summarizes the activity of some acetamide analogs against Gram-positive bacteria. It is important to note that this data is for related compounds and not for this compound itself.

| Compound/Analog | Bacterial Strain | Activity |

| 2-amino-N-(p-Chlorophenyl) acetamide (5b) | Staphylococcus aureus ATCC6538p | DIZ = 23.5 mm |

| N-phenylpyrrolamide (22e) | Staphylococcus aureus ATCC 29213 | MIC = 0.25 μg/mL |

| N-phenylpyrrolamide (22e) | MRSA | MIC = 0.25 μg/mL |

| Sulfonamide derivatives | Staphylococcus aureus | MIC = 64-512 μg/ml |

| 2,4-Diacetylphloroglucinol | MRSA | Bacteriolytic at 1 µg/mL |

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The activity of acetamide derivatives against Gram-negative bacteria appears to be more varied. In the study of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, compound 5b also showed significant antibacterial activity against Pseudomonas aeruginosa ATCC27853 (DIZ=23.5 mm) and ATCC29260 (DIZ=24.5 mm). nih.gov However, N4-acetyl sulphonamide metabolites possessed no antimicrobial activity against Escherichia coli. biorxiv.org

The acetamide utilization test is a known method for differentiating non-fermentative, Gram-negative bacteria, particularly Pseudomonas aeruginosa, based on their ability to utilize acetamide. microbiologyinfo.com This suggests that the core acetamide structure can be metabolized by certain Gram-negative species, which may influence its antibacterial efficacy.

Data for acetamide analogs against Gram-negative bacteria is presented in the table below.

| Compound/Analog | Bacterial Strain | Activity |

| 2-amino-N-(p-Chlorophenyl) acetamide (5b) | Pseudomonas aeruginosa ATCC27853 | DIZ = 23.5 mm |

| 2-amino-N-(p-Chlorophenyl) acetamide (5b) | Pseudomonas aeruginosa ATCC29260 | DIZ = 24.5 mm |

| N4-acetyl sulphonamide metabolites | Escherichia coli | No activity |

Antifungal Activity Assessment (e.g., Aspergillus niger, Candida albicans)

The antifungal potential of acetamide derivatives has also been a subject of investigation. A study on 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL. scielo.brnih.gov This compound was also found to inhibit biofilm formation. scielo.brnih.gov Another study on 2-chloro-N-phenylacetamide showed activity against clinical isolates of Candida tropicalis and Candida parapsilosis with MIC values between 16 and 256 μg/ml. nih.gov

Investigations into other acetamide derivatives, such as a series of arylsulfonamides, showed fungistatic activity against various Candida species, including C. albicans, with MIC values ranging from 0.125 to 1 mg/mL. researchgate.net In the context of Aspergillus niger, while direct data for this compound is unavailable, studies on plant extracts and other compounds have shown varying degrees of antifungal activity. frontiersin.org For instance, a study on 2-chloro-N-phenylacetamide demonstrated antifungal activity against Aspergillus flavus with MIC values between 16 and 256 μg/mL, suggesting a potential for activity against other Aspergillus species. scielo.br

The table below summarizes the antifungal activity of some acetamide analogs.

| Compound/Analog | Fungal Strain | Activity |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | MIC = 128-256 µg/mL |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | MIC = 128-256 µg/mL |

| 2-chloro-N-phenylacetamide | Candida tropicalis | MIC = 16-256 µg/mL |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | MIC = 16-256 µg/mL |

| Arylsulfonamide derivatives | Candida albicans | MIC = 0.125-1 mg/mL |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC = 16-256 µg/mL |

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

The molecular targets of phenoxyacetamide derivatives are an active area of research. One of the proposed mechanisms of action is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. nih.gov The interaction of inhibitors with DNA-bound gyrase can lead to the formation of a stable cleavage complex, which blocks the passage of DNA and RNA polymerases and generates DNA damage. nih.gov

While direct quantitative data for this compound is not available, studies on other classes of compounds, such as N-phenylpyrrolamide derivatives, have identified potent inhibitors of E. coli DNA gyrase with IC50 values in the low nanomolar range (2–20 nM). nih.gov These findings support the hypothesis that the broader class of compounds containing acetamide moieties may target this essential bacterial enzyme. Further enzymatic assays are required to definitively establish this compound as a DNA gyrase inhibitor and to quantify its inhibitory potency.

Antitubercular Activity Studies

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Phenoxyacetamide derivatives have emerged as a promising scaffold for the development of novel antitubercular drugs.

Inhibition of Key Mycobacterium tuberculosis Enzymes (e.g., Enoyl-Acyl Carrier Protein Reductase - InhA)

A key target in the fight against tuberculosis is the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is crucial for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.gov

A series of arylamides, which share structural similarities with acetamide derivatives, have been identified as a novel class of potent InhA inhibitors. nih.gov Through high-throughput screening and subsequent optimization, a potent InhA inhibitor was discovered with an in vitro IC50 of 90 nM. nih.gov Further studies on fragment-based design have also identified acetamide derivatives as inhibitors of InhA. For example, a benzylamine (B48309) analogue of an acetamide fragment showed an IC50 of 9 μM against InhA. nih.gov

The following table presents the InhA inhibitory activity of some related acetamide and arylamide compounds.

| Compound Class/Analog | Target | Activity |

| Arylamide derivative | M. tuberculosis InhA | IC50 = 90 nM |

| Acetamide fragment analog (benzylamine) | M. tuberculosis InhA | IC50 = 9 μM |

These findings underscore the potential of the acetamide scaffold in targeting InhA and provide a strong rationale for the evaluation of this compound and its close analogs as potential antitubercular agents.

Correlation between Structural Features and Antitubercular Efficacy

The 2-phenoxy-N-phenylacetamide scaffold, the core structure of this compound, has been identified as a promising framework for the development of novel antitubercular agents. Research into derivatives of this scaffold has provided insights into the structure-activity relationships (SAR) that govern their efficacy against Mycobacterium tuberculosis.

Key structural features influencing antitubercular activity in related acetamide series include the nature and position of substituents on the aromatic rings. For instance, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, various substitutions on the N-phenyl ring led to a range of activities against the M. tuberculosis H37Rv strain, with MIC values from 4 to 64 μg/mL. The most potent compound in this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, demonstrated an MIC of 4 μg/mL against both the standard and a rifampin-resistant strain of M. tuberculosis. This suggests that the electronic properties of substituents on the N-phenyl ring are critical determinants of potency.

In other related carboxamide derivatives, it has been observed that methyl substitutions on the phenyl carbamoyl (B1232498) side chain, particularly when paired with an -OPh or –NO2 group at the meta-position of another phenyl ring, resulted in higher potency compared to para-position substitutions. Conversely, the replacement of a methyl group with halogens on the phenyl ring of the phenyl carbamoyl side chain often leads to a loss of antitubercular activity. These findings highlight the sensitivity of the mycobacterial target to specific electronic and steric configurations of the inhibitor.

While direct antitubercular data for this compound is not extensively available, the established importance of the 2-phenoxy-acetamide core suggests that the 4-acetyl group would significantly influence the molecule's electronic properties and potential interactions with mycobacterial targets. The general tolerance for functional group changes on this scaffold indicates its suitability for further structural modifications to develop novel and affordable antitubercular drugs.

Anticancer Activity Research (in vitro cell line studies)

The phenoxyacetamide scaffold has been a subject of considerable interest in anticancer research, with various derivatives demonstrating cytotoxic and antiproliferative effects in a range of human cancer cell lines.

Derivatives of 2-phenoxy-acetamide have shown significant potential in inhibiting the proliferation of cancer cells. For example, a series of novel semi-synthetic phenoxy acetamide derivatives were evaluated for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. One derivative, referred to as Compound I, was particularly effective against HepG2 cells, with an IC50 value of 1.43 µM, which was more potent than the standard reference drug 5-Fluorouracil (5-FU) (IC50 = 5.32 µM). researchgate.net This compound also displayed a degree of selectivity, showing less toxicity towards normal cells compared to cancer cells. researchgate.net

In another study, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and assessed against MCF-7 and SK-N-SH (neuroblastoma) cell lines. nih.gov The presence of halogens on the aromatic ring was found to be favorable for anticancer activity. nih.gov Similarly, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that compounds bearing a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) group, particularly against the PC3 prostate carcinoma cell line. nih.gov These findings underscore the importance of the electronic nature of substituents on the phenoxy ring for cytotoxic potency.

Table 1: In Vitro Cytotoxicity of Phenoxyacetamide Analogs against Human Cancer Cell Lines

| Compound Series | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Phenoxy acetamide derivatives | HepG2 (Liver) | Compound I showed an IC50 of 1.43 µM, more potent than 5-FU. researchgate.net | researchgate.net |

| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Halogen substitutions on the aromatic ring favored anticancer activity. nih.gov | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | Nitro-substituted compounds were more cytotoxic than methoxy-substituted ones. nih.gov | nih.gov |

This table is interactive and can be sorted by column.

The anticancer effects of phenoxyacetamide derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in malignant cells. Phenylacetate and its related compounds have been shown to induce differentiation and apoptosis both in vitro and in vivo. nih.gov

Mechanistic studies on a potent phenoxy acetamide derivative (Compound I) in HepG2 cells revealed that it significantly increased the total apoptotic cell population by approximately 24.5-fold. researchgate.net This induction of apoptosis was associated with the arrest of the cell cycle at the G1/S phase. nih.gov Further investigation using RT-PCR showed a significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, indicating that the compound triggers both intrinsic and extrinsic apoptotic pathways, with the intrinsic pathway being dominant. nih.gov

Similarly, a study on synthetic phenylacetamide derivatives found that they could stimulate both internal and external apoptotic pathways. tbzmed.ac.ir The most effective compounds activated caspase enzymes, which are crucial executioners of apoptosis. tbzmed.ac.ir Another copper chelate containing an acetophenone (B1666503) moiety, copper N-(2-hydroxy acetophenone) glycinate (B8599266) (CuNG), was found to preferentially induce apoptosis in various cancer cells, irrespective of their drug sensitivity, by depleting intracellular glutathione (B108866) (GSH) levels, leading to cellular redox imbalance and subsequent mitochondrial-mediated apoptosis. nih.govresearchgate.net

Research has begun to identify specific molecular targets through which phenoxyacetamide analogs exert their anticancer effects.

PARP-1: Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA mutations. youtube.com A molecular docking study revealed that a potent phenoxy acetamide derivative (Compound I) docked effectively within the binding site of the PARP-1 protein. researchgate.netnih.gov This suggests that the observed apoptotic activity in HepG2 cells could be mediated through the inhibition of PARP-1, leading to an accumulation of DNA damage and cell death. nih.govmdpi.com

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology, as its overactivation can drive tumor growth. nih.gov While direct studies on this compound are lacking, other acetamide derivatives have been investigated as EGFR inhibitors. For example, N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide was shown to significantly inhibit EGFR signaling in human lung cancer cells, leading to decreased phosphorylation of EGFR and downstream proteins like ERK and Akt. nih.gov This compound also attenuated EGF-induced cell proliferation. nih.gov These findings suggest that the acetamide scaffold can be adapted to target EGFR, and bis-derivatives of phenoxyacetamides could potentially be designed to interact with this receptor.

Antimalarial Activity Investigations

The development of new drugs against malaria, caused by Plasmodium parasites, is a global health priority due to widespread drug resistance. Amide and acetamide-based chemical structures have been explored for their potential antiplasmodial properties.

While specific data on this compound is not available, related compounds have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the most lethal species causing malaria in humans.

A phenotypic screening of a compound library identified several α-azacyclic acetamide-based series with fast-killing activity against asexual blood-stage P. falciparum. researchgate.net These compounds were found to disrupt the parasite's intracellular sodium ion regulation by targeting the P. falciparum Na+ pump (PfATP4). researchgate.netbiorxiv.org

In another study, natural and synthetic amides were evaluated for their in vitro activity against P. falciparum. The natural amide piplartine showed partial antiplasmodial activity with an IC50 of 20.54 μM, although its synthetic derivatives were largely inactive. nih.gov This highlights that subtle structural modifications can significantly impact antimalarial potency. The enzyme Plasmodium falciparum enoyl-ACP reductase (PfENR), which is absent in humans, has been identified as a potential target for these types of compounds. nih.gov